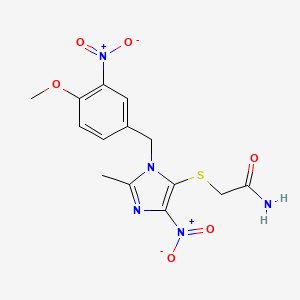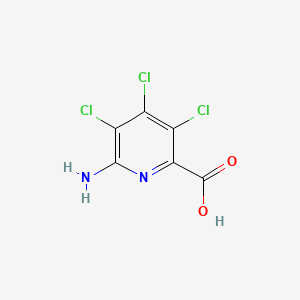
6-Amino-3,4,5-trichloropyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- is a chemical compound with the molecular formula C6H3Cl3N2O2. It is a derivative of pyridine, characterized by the presence of amino and trichloro substituents on the pyridine ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- typically involves the chlorination of 2-pyridinecarboxylic acid followed by amination. The process can be summarized as follows:
Chlorination: 2-Pyridinecarboxylic acid is treated with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce chlorine atoms at the 3, 4, and 5 positions of the pyridine ring.
Amination: The resulting trichlorinated product is then reacted with ammonia or an amine under controlled conditions to introduce the amino group at the 6 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination and amination steps are optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloro groups to less chlorinated derivatives.
Substitution: The amino and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or other amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce partially dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound mimics natural plant hormones, disrupting normal plant growth processes. It is believed to acidify the cell wall, loosening it and allowing uncontrolled cell elongation, ultimately leading to plant death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Pyridinecarboxylic acid, 4-amino-3,5,6-trichloro-
- 4-Amino-3,5,6-trichloropicolinic acid
- 6-Amino-3,4,5-trichloropyridine-2-carboxylic acid
Uniqueness
2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and trichloro groups makes it particularly effective in its applications, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
55934-03-7 |
|---|---|
Molekularformel |
C6H3Cl3N2O2 |
Molekulargewicht |
241.5 g/mol |
IUPAC-Name |
6-amino-3,4,5-trichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3Cl3N2O2/c7-1-2(8)4(6(12)13)11-5(10)3(1)9/h(H2,10,11)(H,12,13) |
InChI-Schlüssel |
ATHJTJOXOQJKEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=NC(=C1Cl)N)C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
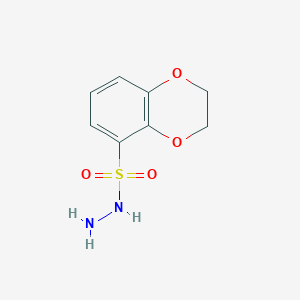
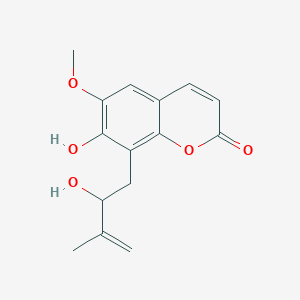
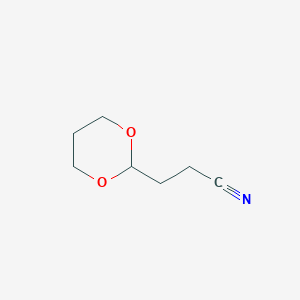
![1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile](/img/structure/B13802819.png)


![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)
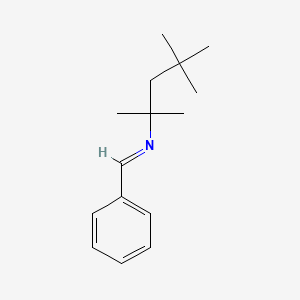
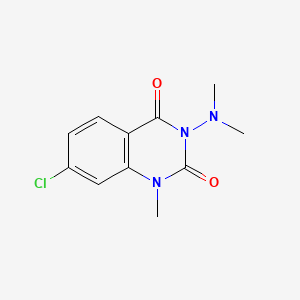
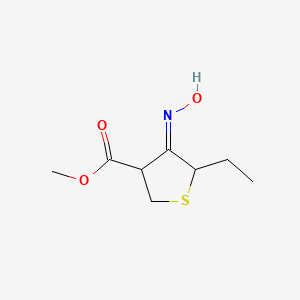
![Cyanamide, [5-carbonyl-3,5-dihydro-3-methyl-4H-imidazol-4-ylidene]-, [N(E)]-](/img/structure/B13802857.png)
![Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate](/img/structure/B13802863.png)
